molecular formula C19H36O2 B013813 methyl (Z)-(113C)octadec-9-enoate CAS No. 70491-68-8

methyl (Z)-(113C)octadec-9-enoate

Cat. No.: B013813
CAS No.: 70491-68-8
M. Wt: 297.5 g/mol
InChI Key: QYDYPVFESGNLHU-CNJRKRGNSA-N
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Description

Oleic Acid-13C Methyl Ester is a methyl ester derivative of oleic acid, where the carbon-13 isotope is incorporated into the molecule. Oleic acid is a monounsaturated fatty acid commonly found in various dietary fats and oils. The methyl ester form is often used in analytical chemistry and research due to its stability and ease of handling .

Biochemical Analysis

Biochemical Properties

Oleic Acid-13C Methyl Ester plays a role in various biochemical reactions. It interacts with enzymes such as stearoyl-CoA desaturase , which is involved in the metabolism of fatty acids. The interaction between Oleic Acid-13C Methyl Ester and these enzymes can influence the balance of saturated and unsaturated fatty acids in the body .

Cellular Effects

Oleic Acid-13C Methyl Ester has notable effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed to promote cancer cell stemness in lung adenocarcinoma cells under glucose-deficient conditions .

Molecular Mechanism

The molecular mechanism of action of Oleic Acid-13C Methyl Ester involves its interactions with biomolecules and its influence on gene expression. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been found to upregulate the expression of genes causing fatty acid oxidation by deacetylation of PGC1α by PKA-dependent activation of SIRT1-PGC1α complex .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Oleic Acid-13C Methyl Ester change over time. Information on the product’s stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies . For instance, it has been observed that the methyl oleate monolayers at the air-water interface undergo ozonolysis, resulting in rapid loss of material through cleavage of the C=C bond and evaporation/dissolution of reaction products .

Metabolic Pathways

Oleic Acid-13C Methyl Ester is involved in several metabolic pathways. It interacts with enzymes and cofactors in these pathways, influencing metabolic flux and metabolite levels . For instance, it has been found to upregulate the expression of genes causing fatty acid oxidation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oleic Acid-13C Methyl Ester typically involves the esterification of oleic acid with methanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is heated to around 60°C for 2 hours with a methanol to oleic acid molar ratio of 8:1 .

Industrial Production Methods

In industrial settings, the production of Oleic Acid-13C Methyl Ester follows similar principles but on a larger scale. The process involves the use of continuous reactors and more efficient catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the conversion rate .

Chemical Reactions Analysis

Types of Reactions

Oleic Acid-13C Methyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Oleic Acid-13C Methyl Ester is unique due to the incorporation of the carbon-13 isotope, which makes it particularly useful in tracer studies and metabolic research. This isotopic labeling allows for precise tracking and analysis of metabolic pathways, providing insights that are not possible with non-labeled compounds .

Properties

IUPAC Name

methyl (Z)-(113C)octadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h10-11H,3-9,12-18H2,1-2H3/b11-10-/i19+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYDYPVFESGNLHU-CNJRKRGNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCC[13C](=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H36O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80494327
Record name Methyl (9Z)-(1-~13~C)octadec-9-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80494327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70491-68-8
Record name Methyl (9Z)-(1-~13~C)octadec-9-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80494327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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